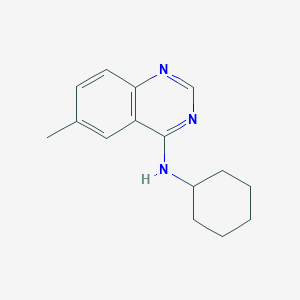

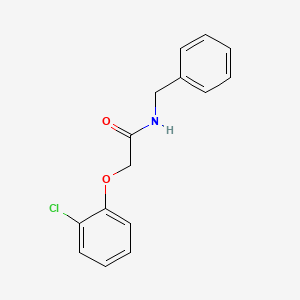

N-cyclohexyl-6-methyl-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-6-methyl-4-quinazolinamine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of quinazoline derivatives, which have been reported to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Antibacterial and Antifungal Properties

Quinazoline derivatives, including structures related to N-cyclohexyl-6-methyl-4-quinazolinamine, have been recognized for their broad spectrum of biological properties. These compounds exhibit potent antimicrobial activities, including antibacterial and antifungal effects. The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines, for instance, has shown promising results against multidrug-resistant Staphylococcus aureus, highlighting their potential as a platform for developing new antibacterial agents (Van Horn et al., 2014).

Anticancer Properties

Quinazoline derivatives are noted for their anticancer activities, inhibiting pathways and targets crucial for cancer cell proliferation and survival. The synthesis of quinazoline compounds, through various chemical methodologies, has led to the identification of derivatives with significant cytotoxic activities against different cancer cell lines. This includes the inhibition of tubulin polymerization, a critical process in cell division, presenting these compounds as potential anticancer drugs (Hour et al., 2000).

Biological Activities

Antileishmanial Activity

N2,N4-disubstituted quinazoline-2,4-diamines have also been explored for their antileishmanial efficacy, demonstrating potential against Leishmania donovani and L. amazonensis. These compounds have shown efficacy in murine models of visceral leishmaniasis, reducing liver parasitemia significantly. Their ease of synthesis and favorable physicochemical properties mark them as promising leads for antileishmanial therapy (Van Horn et al., 2014).

Chemical Synthesis and Insights

The synthesis of quinazoline derivatives, including this compound, involves eco-friendly, mild, and atom-efficient strategies. These synthetic methodologies have been optimized to yield a variety of quinazoline skeletons, contributing significantly to the field of medicinal chemistry by providing a versatile platform for the development of novel compounds with potential biological applications (Faisal & Saeed, 2021).

properties

IUPAC Name |

N-cyclohexyl-6-methylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-11-7-8-14-13(9-11)15(17-10-16-14)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJRCMGDPFVLSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)

![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)

![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)

![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)

![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)